molecular formula C21H17BrFNO3 B11644722 N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide

N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide

Cat. No.: B11644722
M. Wt: 430.3 g/mol
InChI Key: FSMWGIQATANHMQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide is an organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline, 3-fluorobenzyl alcohol, and 3-methoxybenzoic acid.

    Formation of Intermediate: The first step involves the protection of the amine group in 4-bromoaniline, followed by the reaction with 3-methoxybenzoic acid to form an amide intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation using a suitable methoxylating agent like dimethyl sulfate.

    Final Coupling: The final step involves the coupling of the methoxylated intermediate with 3-fluorobenzyl alcohol under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions to ensure maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine and fluorine substituents, potentially leading to dehalogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of bromine and fluorine atoms often enhances the bioactivity and metabolic stability of drug candidates.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide
  • N-(4-bromophenyl)-4-[(3-chlorophenyl)methoxy]-3-methoxybenzamide
  • N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-ethoxybenzamide

Uniqueness

N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide is unique due to the specific combination of bromine, fluorine, and methoxy groups. This combination can influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from similar compounds with different substituents.

Conclusion

This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Its unique structure allows for various chemical reactions and modifications, making it a valuable intermediate in organic synthesis and a promising candidate for further research in multiple scientific fields.

Properties

Molecular Formula

C21H17BrFNO3

Molecular Weight

430.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide

InChI

InChI=1S/C21H17BrFNO3/c1-26-20-12-15(21(25)24-18-8-6-16(22)7-9-18)5-10-19(20)27-13-14-3-2-4-17(23)11-14/h2-12H,13H2,1H3,(H,24,25)

InChI Key

FSMWGIQATANHMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)OCC3=CC(=CC=C3)F

Origin of Product

United States

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